imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone: is a compound that belongs to the class of organic compounds known as sulfanones. These compounds are characterized by the presence of a sulfonyl group attached to a nitrogen atom. The naphthalene ring in this compound adds to its aromatic properties, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone typically involves the reaction of naphthalene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of naphthalene-2-amine, which reacts with methyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. These interactions make it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Similar structure but lacks the imino and methyl groups.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Naphthalene-2-thiol: Contains a thiol group instead of a sulfonyl group.
Uniqueness
Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone is unique due to the presence of both the imino and sulfonyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
CAS No. |
952022-22-9 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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